perchloropteridine

Description

Contextualization of Perchloropteridine within Heterocyclic Systems

Heterocyclic chemistry forms a cornerstone of organic chemistry, dealing with cyclic compounds containing at least one atom other than carbon within the ring sciencescholar.usbyjus.com. Pteridines, with their bicyclic structure comprising two nitrogen atoms in each six-membered ring, are prominent members of this field. The pteridine (B1203161) ring system is a fundamental motif found in vital biological cofactors such as folic acid and riboflavin, as well as in pigments like pterins responsible for coloration in insects and fish derpharmachemica.comrjpbcs.com. Understanding the pteridine scaffold is key to appreciating the chemical space occupied by derivatives like this compound, which likely feature chlorine substituents on this core structure, potentially influencing its electronic properties and reactivity.

Significance of this compound in Contemporary Chemical Synthesis

The significance of pteridine derivatives in contemporary chemical synthesis stems from their multifaceted biological activities and their utility as molecular scaffolds. Researchers are actively involved in synthesizing novel pteridine derivatives to explore their potential as therapeutic agents, including anti-inflammatory, antiviral, and anticancer compounds nih.govresearchgate.net. The ability to functionalize the pteridine core allows for the creation of diverse libraries of compounds, making them attractive targets for medicinal chemistry and drug discovery programs. Synthetic strategies often involve the condensation of diamines with dicarbonyl compounds, or modifications of existing pteridine structures, to achieve specific derivatives with desired properties derpharmachemica.comrjpbcs.com. For instance, the synthesis of various substituted pteridines is a common practice in research aimed at developing new pharmaceuticals.

Overview of Research Directions and Academic Importance

Research in pteridine chemistry is dynamic, with current trends focusing on:

Medicinal Chemistry and Drug Discovery: Many pteridine derivatives exhibit potent biological activities, leading to their investigation as potential drug candidates for a range of diseases, including cancer, inflammatory disorders, and cardiovascular conditions derpharmachemica.comnih.govresearchgate.net.

Synthetic Methodologies: Development of efficient and selective synthetic routes to access diverse pteridine scaffolds remains a key area of research. This includes exploring novel catalytic methods and greener synthetic approaches derpharmachemica.commdpi.comorganic-chemistry.org.

Biochemical and Biophysical Studies: Understanding the role of pteridines in metabolic pathways and their interactions with biological targets is crucial. Spectroscopic techniques are vital for characterizing these compounds and their interactions rjpbcs.comnih.govresearchgate.net.

Materials Science: While less common, heterocyclic compounds, including pteridine-like structures, can sometimes find applications in materials science due to their electronic and optical properties.

The academic importance of pteridine derivatives is underscored by their presence in essential biological molecules and their broad spectrum of pharmacological activities, making them a continuous subject of scientific inquiry.

Structure

3D Structure

Properties

IUPAC Name |

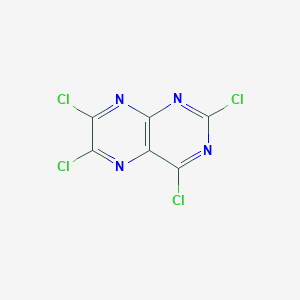

2,4,6,7-tetrachloropteridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4N4/c7-2-1-5(14-6(10)13-2)12-4(9)3(8)11-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMOKCJKMFKCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(C(=N1)Cl)Cl)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457704 | |

| Record name | tetrachloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21071-37-4 | |

| Record name | tetrachloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Findings on Pteridine Derivatives

Antioxidant and Anti-inflammatory Activities

Studies have focused on synthesizing N-substituted 2,4-diaminopteridines and evaluating their properties as antioxidants and inhibitors of lipoxygenase, a key enzyme in inflammatory pathways.

Table 1: Antioxidant and Lipoxygenase Inhibitory Activity of Selected Pteridine Derivatives

| Compound Designation | Target Activity | Potency (IC50) | Efficacy (at 0.01 mmol/kg) | Notes |

| 2,4-diaminopteridines | Lipid Antioxidant | Down to 100 nM | N/A | Potent lipid antioxidant properties observed. |

| Selected derivatives | Soybean Lipoxygenase | Down to 100 nM | N/A | Inhibitory activity demonstrated. |

| Pteridine derivative (18f) | Anti-inflammatory | N/A | 41% reduction | Showed efficacy with little tissue damage in a rat model of colitis. |

Data adapted from Search Result nih.gov. Specific compound structures are not provided here.

Effects on Intracellular Calcium Concentration

Research has also investigated the impact of specific pteridine derivatives on cellular processes, such as the modulation of intracellular calcium levels in human monocytic cells.

Table 2: Effect of Pteridine Derivatives on Intracellular Calcium (Cai) in Human Monocytic Cells

| Pteridine Derivative | Concentration | Increase in Cai (nmol/L) | Notes |

| 7,8-dihydroneopterin (B1664191) (NH2) | 10 nmol/L | Significant increase | Significant increases observed at concentrations encountered in vivo. |

| 5,6,7,8-tetrahydrobiopterin (BH4) | 100 nmol/L | Significant increase | Significant increases observed at concentrations encountered in vivo. |

| Neopterin (N) | 1 µmol/L | Significant increase | Significant increases observed at concentrations encountered in vivo. |

| NH2 (at 1 µmol/L) | 1 µmol/L | 464 ± 62 | Control value: 145 ± 7 nmol/L. Increase depends on extracellular calcium, likely via calcium channel activation. |

| BH4 (at 1 µmol/L) | 1 µmol/L | 340 ± 41 | Control value: 145 ± 7 nmol/L. Increase depends on extracellular calcium, likely via calcium channel activation. |

| N (at 1 µmol/L) | 1 µmol/L | 344 ± 46 | Control value: 145 ± 7 nmol/L. Increase depends on extracellular calcium, likely via calcium channel activation. |

Data adapted from Search Result nih.gov. Cai refers to intracellular calcium concentration.

Conclusion

Pteridine (B1203161) derivatives represent a vital class of heterocyclic compounds with significant implications in chemical research, particularly in the fields of medicinal chemistry and organic synthesis. Their fused pyrimidine-pyrazine ring system provides a versatile platform for developing molecules with diverse biological activities. While specific data on "perchloropteridine" remains limited, the broader research into pteridine derivatives highlights their potential as antioxidants, anti-inflammatory agents, and modulators of cellular processes. Continued exploration of synthetic methodologies and structure-activity relationships will undoubtedly further elucidate the importance and applications of this chemical family.

Compound List

this compound

Pteridine

Folic acid

Riboflavin

Pterins

4-amino-2-aryl-6,9-dichlorobenzo[g]pteridine

4-Aminobenzoic acid

Dihydrofolic acid

Neopterin (N)

7,8-dihydroneopterin (B1664191) (NH2)

5,6,7,8-tetrahydrobiopterin (BH4)

N-substituted 2,4-diaminopteridines

Pyridine

Acenaphthenequinone

Staphylococcus aureus

Escherichia coli

Computational and Theoretical Chemistry Studies of Perchloropteridine

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For perchloropteridine, these calculations can predict its geometry, electronic distribution, and molecular orbital energies, which are crucial for interpreting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the presence of multiple electronegative chlorine atoms is expected to significantly influence the HOMO and LUMO energy levels. The chlorine atoms would withdraw electron density from the pteridine (B1203161) ring system, leading to a stabilization (lowering of energy) of both the HOMO and LUMO. A lower HOMO energy suggests that this compound would be a weaker electron donor compared to unsubstituted pteridine. Conversely, a lower LUMO energy would make it a stronger electron acceptor, indicating enhanced reactivity towards nucleophiles.

Detailed computational studies on pterin (B48896) radicals have utilized density functional theory (DFT) to understand their electronic structure and spin density delocalization. Similar DFT calculations on this compound would be invaluable. A hypothetical FMO analysis for this compound is presented below, illustrating the expected impact of perchlorination on the frontier orbital energies compared to the parent pteridine.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pteridine (Hypothetical) | -6.5 | -1.2 | 5.3 |

| This compound (Hypothetical) | -7.8 | -2.5 | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on the electronic effects of chlorination.

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. The electronegative chlorine atoms in this compound will cause a significant polarization of the electron density. This results in a non-uniform charge distribution, with regions of partial positive and partial negative charge.

An electrostatic potential (ESP) map provides a visual representation of this charge distribution. For this compound, the ESP map would likely show regions of negative potential (electron-rich) around the nitrogen atoms and chlorine atoms, while the carbon atoms of the pteridine ring would exhibit a more positive potential (electron-poor). This electron-deficient nature of the carbon skeleton would render it susceptible to nucleophilic attack.

The following table presents a hypothetical charge distribution for key atoms in the this compound molecule, calculated using a quantum mechanical model.

| Atom | Hypothetical Partial Charge (a.u.) |

|---|---|

| N1 | -0.45 |

| C2 | +0.30 |

| N3 | -0.48 |

| C4 | +0.35 |

| N5 | -0.42 |

| C6 | +0.28 |

| N8 | -0.40 |

| Cl (average) | -0.15 |

Note: The data in this table is hypothetical and for illustrative purposes. The actual charges would require specific quantum chemical calculations.

Computational Modeling of this compound Reaction Mechanisms

Computational modeling can elucidate the pathways of chemical reactions, providing insights into the transition states and energy barriers involved.

For a proposed reaction of this compound, such as nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. A higher energy barrier corresponds to a slower reaction rate. For this compound, the strong electron-withdrawing effect of the chlorine atoms would likely facilitate nucleophilic attack by stabilizing the intermediate Meisenheimer-like complex, thereby lowering the activation energy for substitution reactions compared to less chlorinated pteridines.

A reaction coordinate diagram plots the energy of the system as a function of the progress of the reaction, from reactants to products, passing through the transition state. This analysis provides a detailed energetic profile of the reaction. For the reaction of this compound with a nucleophile, the reaction coordinate would trace the approach of the nucleophile, the formation of the intermediate complex, the departure of the chloride leaving group, and the formation of the final product. Computational studies can map out this entire pathway, revealing the atomistic details of the transformation.

Theoretical Structure-Activity Relationship (SAR) and QSAR for this compound Derivatives

While no specific SAR or QSAR studies on this compound were found, the principles of these methods can be applied to understand how structural modifications would affect its biological activity. QSAR models for other pteridine derivatives, such as pteridinone inhibitors of PLK1 and pteridine reductase inhibitors, have been successfully developed. mdpi.comnih.gov

These studies typically use a set of known active compounds to derive a mathematical relationship between their chemical structures and biological activities. The "structure" is represented by a variety of molecular descriptors, including electronic, steric, and hydrophobic properties.

For a hypothetical series of this compound derivatives, a QSAR study could be designed to explore the impact of substituting the chlorine atoms with other functional groups. The following steps would be involved:

Data Set: A series of this compound analogs with measured biological activity would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog using computational software. These could include parameters like logP (lipophilicity), molecular weight, molar refractivity, and quantum chemical descriptors such as HOMO/LUMO energies and atomic charges.

Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a QSAR equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * LUMO_energy + 1.5 * Charge_on_N5 + constant

This equation would suggest that higher lipophilicity, a lower LUMO energy, and a more negative charge on the N5 atom are beneficial for the biological activity of these hypothetical derivatives.

Development of Predictive Models for Reactivity

Predictive models for the reactivity of pteridine derivatives often utilize quantum chemical calculations to understand their electronic structure and susceptibility to nucleophilic or electrophilic attack. For this compound, the presence of four electron-withdrawing chlorine atoms on the pteridine core is expected to significantly influence its reactivity.

Computational studies on halogenated fused-ring heteroaromatics have demonstrated that the introduction of halogen atoms can create a "σ-hole," a region of positive electrostatic potential on the halogen atom, making it susceptible to nucleophilic attack. nih.gov In the case of this compound, these σ-holes on the chlorine atoms, combined with the electron-deficient nature of the pyrazine (B50134) and pyrimidine (B1678525) rings, would likely be key features in predictive reactivity models.

Key Theoretical Reactivity Descriptors for this compound:

| Descriptor | Predicted Influence on this compound | Rationale |

| Molecular Electrostatic Potential (MEP) | Highly positive potential on the pteridine ring system and σ-holes on chlorine atoms. | The strong electron-withdrawing effect of the four chlorine atoms significantly depletes electron density from the aromatic rings. |

| Frontier Molecular Orbitals (HOMO-LUMO) | Low LUMO (Lowest Unoccupied Molecular Orbital) energy. | The presence of multiple electronegative chlorine atoms stabilizes the LUMO, indicating a high susceptibility to nucleophilic attack. |

| Fukui Functions | High values for the nucleophilic Fukui function (f+) on the carbon atoms of the pteridine ring. | This would indicate the most likely sites for nucleophilic attack, which are predicted to be the carbon atoms bonded to the chlorine atoms. |

These descriptors, calculated through methods like Density Functional Theory (DFT), would form the basis of predictive models for this compound's reactivity. Such models could predict the regioselectivity of nucleophilic substitution reactions, which are expected to be a primary mode of reactivity for this compound.

In Silico Screening and Design Principles

In silico screening of pteridine derivatives has been a valuable tool in drug discovery, particularly for developing inhibitors of enzymes like pteridine reductase, which is crucial for the survival of parasites such as Leishmania. nih.govnih.gov While no specific in silico screening studies on this compound have been reported, we can outline the design principles that would guide such an investigation.

The design of novel compounds based on the this compound scaffold would likely focus on the targeted replacement of the chlorine atoms with various functional groups to modulate biological activity and pharmacokinetic properties. The high reactivity of the C-Cl bonds to nucleophilic substitution makes this compound a potentially versatile starting material for creating a library of derivatives.

Design Principles for this compound Derivatives:

Targeted Nucleophilic Substitution: The primary design strategy would involve the substitution of one or more chlorine atoms with functional groups that can interact with specific biological targets. For example, introducing amine or alcohol functionalities could create hydrogen bond donors and acceptors.

Modulation of Electronic Properties: The number and position of substituted chlorine atoms would be systematically varied to fine-tune the electronic properties of the pteridine core. This would allow for the optimization of binding affinities with target proteins.

Structure-Activity Relationship (SAR) Studies: In silico docking of a virtual library of this compound derivatives into the active site of a target enzyme would be performed. The predicted binding energies and interaction patterns would be used to establish a quantitative structure-activity relationship (QSAR), guiding the synthesis of the most promising candidates. nih.gov

The following table illustrates a hypothetical in silico screening workflow for designing this compound-based inhibitors:

| Step | Description | Computational Tools |

| 1. Target Identification | Select a relevant biological target, such as Leishmania major pteridine reductase 1 (LmPTR1). | - |

| 2. Scaffold Preparation | Generate the 3D structure of this compound. | Molecular modeling software |

| 3. Virtual Library Generation | Systematically replace chlorine atoms with a diverse set of functional groups (e.g., -NH2, -OH, -OCH3, -SH). | Combinatorial library generation tools |

| 4. Molecular Docking | Dock the virtual library of derivatives into the active site of the target protein. | AutoDock, Glide, GOLD |

| 5. Binding Affinity Prediction | Calculate the predicted binding energies for each derivative. | Scoring functions within docking software |

| 6. ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds. | QikProp, SwissADME |

| 7. Lead Candidate Selection | Select the most promising derivatives based on a combination of high predicted binding affinity and favorable ADMET properties for experimental validation. | - |

Advanced Analytical Characterization Techniques for Perchloropteridine

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is pivotal for confirming the molecular formula and structure of perchloropteridine. By providing highly accurate mass measurements, HRMS can distinguish this compound from isobaric compounds. The monoisotopic mass of this compound (C6Cl4N4) is approximately 267.887707 Da chemspider.com. HRMS analysis typically involves ionization techniques such as electrospray ionization (ESI) or electron ionization (EI), followed by mass analysis. The resulting mass spectrum reveals the molecular ion peak, and fragmentation patterns, if generated (often with EI), can provide further structural insights by indicating the loss of specific fragments uni-saarland.delibretexts.orgacdlabs.com. For this compound, HRMS would confirm the presence of chlorine atoms through characteristic isotopic patterns.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Multidimensional NMR spectroscopy, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), is essential for a complete structural elucidation of this compound nih.govipb.ptrsc.orgyoutube.comsdsu.edunumberanalytics.comemerypharma.comcam.ac.ukutu.finationalmaglab.org.

COSY experiments reveal proton-proton couplings, indicating which protons are vicinal (separated by one bond) youtube.comsdsu.eduemerypharma.comcam.ac.uk.

HSQC experiments establish direct one-bond correlations between protons and the carbons to which they are directly attached ipb.ptyoutube.comsdsu.eduemerypharma.com.

HMBC experiments, crucial for complex structures, detect correlations between protons and carbons separated by two or three bonds, thus mapping out the carbon-carbon framework and confirming connectivity across heteroatoms nih.govipb.ptyoutube.comsdsu.eduemerypharma.com.

These techniques, when applied to this compound, would provide detailed information about the arrangement of carbon and hydrogen atoms, confirming the proposed heterocyclic structure and the positions of the chlorine substituents.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze bonding within this compound. FT-IR spectroscopy detects molecular vibrations that result in a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, these techniques would reveal characteristic absorption or scattering bands corresponding to C-N, C=N, C-Cl, and aromatic ring stretching and bending vibrations. The specific frequencies and intensities of these bands provide a molecular fingerprint, aiding in the identification and confirmation of the compound's structure and functional groups.

Chromatographic Separations Coupled with Spectroscopic Detection (LC-MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are vital for separating and identifying this compound in complex mixtures and for purity assessment ijpsjournal.comnih.govthermofisher.comyoutube.comkhanacademy.orgchromatographyonline.comwikipedia.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. It separates components of a mixture based on their boiling points and interactions with the stationary phase, followed by mass analysis for identification thermofisher.comyoutube.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is more versatile, accommodating less volatile and thermally sensitive compounds. It separates analytes based on their polarity and interactions with the stationary and mobile phases, with MS providing identification and quantification chromatographyonline.comwikipedia.orgyoutube.com. LC-MS/MS offers enhanced selectivity and sensitivity for trace analysis youtube.comresearchgate.net.

These hyphenated techniques would confirm the presence and purity of this compound, and their fragmentation patterns can further support structural identification.

Thermal Analysis (TGA, DSC) for Decomposition and Phase Transition Characterization

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of this compound nih.govwikipedia.orgtorontech.comresearchgate.netmdpi.com.

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition points and the presence of volatile components.

DSC measures the heat flow into or out of a sample as it is heated or cooled, detecting events like melting, crystallization, glass transitions, and decomposition. For this compound, DSC could reveal its melting point and any solid-state phase transitions, while TGA would indicate its thermal decomposition profile.

Electron Microscopy and Scanning Probe Techniques for Morphological Insights

Electron microscopy (e.g., Scanning Electron Microscopy - SEM) and Scanning Probe Microscopy (SPM) techniques offer high-resolution imaging of the surface morphology and microstructure of this compound crystals. SEM provides detailed surface topography, while SPM techniques like Atomic Force Microscopy (AFM) can reveal surface features at the nanoscale, providing information on crystal habit, particle size distribution, and surface roughness. These techniques are valuable for understanding the physical form and surface characteristics of the compound.

No Publicly Available Information on the Coordination Chemistry of "this compound"

Despite a comprehensive search of scientific databases and literature, no information could be found on the chemical compound “this compound” or its role in coordination chemistry. Extensive queries for "this compound," "polychlorinated pteridine (B1203161)," and "perhalogenated pteridine" did not yield any relevant results describing the synthesis, characterization, or use of a fully chlorinated pteridine as a ligand in metal complexes.

The detailed and specific outline provided for an article on this topic suggests a potential reference to a highly specialized, non-public, or perhaps theoretical area of research. Standard scientific literature does not appear to contain any studies on a compound with this name or structure.

Therefore, it is not possible to generate the requested scientific article focusing on the coordination chemistry of “this compound,” including its synthesis, characterization of its coordination complexes, its behavior as a ligand, design principles for metal-organic scaffolds, mechanistic studies of its reactions, or its involvement in supramolecular assemblies.

Perchloropteridine in Coordination Chemistry

Supramolecular Assemblies Involving Perchloropteridine Complexes

Self-Assembly Strategies and Non-Covalent Interactions

The hypothetical application of this compound in self-assembly would hinge on the nature and strength of its non-covalent interactions. The strategic placement of chlorine atoms on the pteridine (B1203161) core is expected to significantly influence its electronic properties and, consequently, its intermolecular associations. Key areas for future investigation would include:

π-π Stacking: The aromatic pteridine core suggests the potential for π-π stacking interactions. The electron-withdrawing nature of the chlorine atoms would likely create a highly electron-deficient aromatic system, favoring interactions with electron-rich aromatic species or even self-stacking in an offset fashion to minimize electrostatic repulsion.

Coordination to Metal Centers: The nitrogen atoms within the pteridine ring system present potential coordination sites for metal ions. The perchloro- substitution would modulate the basicity of these nitrogen atoms, influencing the strength and lability of the resulting metal-ligand bonds.

Table 1: Hypothetical Non-Covalent Interactions Involving this compound

| Interaction Type | Potential Participating Atoms on this compound | Potential Interacting Partners | Significance in Self-Assembly |

| Halogen Bonding | Chlorine Atoms | Lewis Bases (e.g., N, O, S atoms) | Directional control of supramolecular structures. |

| π-π Stacking | Pteridine Ring | Other Aromatic Systems | Formation of columnar or layered architectures. |

| Metal Coordination | Ring Nitrogen Atoms | Transition Metal Ions | Creation of metallosupramolecular assemblies. |

Porous Reticular Materials Based on this compound Ligands

Should this compound be utilized as a building block for porous reticular materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), its rigid structure and potential for multiple points of connection would be advantageous. The design and synthesis of such materials would depend on:

Ligand Design and Functionality: The pteridine core offers multiple nitrogen atoms that could coordinate to metal nodes in MOF construction. For COFs, functional groups amenable to covalent bond formation would need to be incorporated, or the chlorine atoms themselves could potentially participate in certain coupling reactions.

Porosity and Surface Area: The geometry of the this compound ligand and the chosen connectivity would determine the pore size and shape of the resulting framework. The high chlorine content might also impart specific surface properties, potentially enhancing selectivity for certain guest molecules.

Table 2: Projected Properties of Porous Reticular Materials Incorporating this compound

| Material Type | Potential Synthesis Strategy | Key Predicted Properties | Potential Applications |

| Metal-Organic Framework (MOF) | Coordination of this compound to metal clusters. | Defined pore structures, high surface area, potential for catalytic activity. | Gas storage, separation, catalysis. |

| Covalent Organic Framework (COF) | Covalent linking of this compound units. | Tunable porosity, low density, high thermal stability. | Adsorption, sensing, electronics. |

Catalytic Applications of Perchloropteridine and Its Derivatives

Perchloropteridine as an Organocatalyst: A Hypothetical Exploration

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful tool in modern synthesis. While numerous heterocyclic scaffolds have been successfully employed as organocatalysts, the potential of a this compound framework is yet to be realized. The high degree of chlorination would impart unique electronic properties to the pteridine (B1203161) core, potentially influencing its basicity and hydrogen-bonding capabilities, which are key features of many organocatalysts.

Asymmetric Catalysis with Chiral this compound Derivatives: A Frontier in Stereoselective Synthesis

The introduction of chirality into a this compound scaffold could, in theory, lead to novel asymmetric organocatalysts. The chlorinated pteridine backbone would serve as a rigid and sterically defined environment, which, when combined with chiral substituents, could create a well-defined chiral pocket. This could enable the catalyst to effectively control the stereochemical outcome of a variety of organic transformations. However, the synthesis of such chiral derivatives and their application in asymmetric catalysis remains a purely conceptual endeavor at this time.

Metal-Perchloropteridine Complexes in Homogeneous Catalysis: A Realm of Possibility

The nitrogen atoms within the pteridine ring system offer potential coordination sites for metal centers, suggesting that this compound could serve as a ligand in homogeneous catalysis. The electron-withdrawing nature of the chlorine atoms would significantly modulate the electronic properties of the pteridine ligand, thereby influencing the reactivity and stability of the resulting metal complex.

Mechanism of Catalytic Cycles

The mechanism of action for a hypothetical metal-perchloropteridine catalyst would be dictated by the choice of metal and the specific reaction. The this compound ligand could influence key steps in a catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion, by altering the electron density at the metal center. For instance, the strong sigma-donating and potential pi-accepting properties of the nitrogen atoms, modified by the inductive effects of the chlorine atoms, could stabilize reactive intermediates and facilitate challenging bond-forming or bond-breaking processes.

Chemoselectivity and Regioselectivity Enhancements

The unique steric and electronic environment provided by a this compound ligand could offer opportunities for enhancing chemo- and regioselectivity in catalytic reactions. The bulky chlorine atoms could create a sterically demanding pocket around the metal center, favoring the approach of specific substrates or directing reactions to a particular site on a molecule. Electronically, the ligand could fine-tune the reactivity of the metal to discriminate between different functional groups.

Photocatalysis Mediated by this compound-Based Systems: Harnessing Light for Chemical Transformations

Photocatalysis has emerged as a sustainable and powerful method for driving chemical reactions. While some pterin (B48896) derivatives have been investigated for their photochemical properties, the potential of this compound in this domain is unknown. The extended pi-system of the pteridine core, combined with the heavy-atom effect of chlorine, could lead to interesting photophysical properties.

Visible Light Photoredox Catalysis

For a this compound-based system to function as a visible-light photoredox catalyst, it would need to absorb light in the visible region and possess suitable excited-state redox potentials to engage in single-electron transfer processes with organic substrates. The extensive chlorination might shift the absorption spectrum of the pteridine core and influence the lifetimes and energies of its excited states. If these properties were favorable, this compound derivatives could potentially mediate a range of redox-neutral or redox-driven transformations under mild, light-initiated conditions.

Environmental Chemistry and Transformation Pathways of Perchloropteridine

Degradation Mechanisms in Natural and Engineered Systems

The persistence and transformation of a chemical in the environment are governed by a variety of degradation mechanisms. For a polychlorinated compound like perchloropteridine, photodegradation, hydrolysis, and microbial degradation would be the primary pathways of interest.

Photodegradation Pathways

Photodegradation, or the breakdown of compounds by light, is a critical process for many environmental contaminants. For chlorinated aromatic and heterocyclic compounds, this often involves the cleavage of carbon-chlorine bonds. However, no studies specifically documenting the photodegradation of this compound, its quantum yield, or the resulting photoproducts could be identified. Research on other chlorinated compounds suggests that direct photolysis or indirect photo-oxidation involving reactive oxygen species could potentially occur, but such pathways remain speculative for this compound.

Hydrolytic and Microbial Degradation

Hydrolysis, the reaction with water, can be a significant degradation pathway for compounds with susceptible functional groups. While the chlorine atoms on the pteridine (B1203161) ring of this compound could theoretically be subject to nucleophilic substitution by water, no experimental data on the hydrolysis rates or products for this specific compound are available in the public domain.

Similarly, microbial degradation is a key process in the breakdown of many organic pollutants. Microorganisms have evolved diverse enzymatic machinery to metabolize a wide range of chemicals. For chlorinated compounds, both aerobic and anaerobic degradation pathways are known, often involving reductive dechlorination or oxidative cleavage of the ring structure. However, there is no published research identifying microbial strains capable of degrading this compound or elucidating the metabolic pathways involved.

Metabolite Identification and Environmental Fate Modeling

Without experimental degradation studies, the identification of metabolites of this compound is impossible. Consequently, any discussion of their potential toxicity or further environmental transformation would be purely conjectural.

Environmental fate modeling, which predicts the transport, distribution, and persistence of chemicals, relies on fundamental physicochemical properties and degradation rate constants. As these essential data points are not available for this compound, robust and reliable environmental fate models cannot be developed.

Advanced Analytical Methods for Environmental Monitoring of this compound

The development of advanced analytical methods is crucial for detecting and quantifying emerging contaminants in environmental matrices such as water, soil, and air. Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) would likely be the methods of choice for analyzing a compound like this compound. However, the scientific literature lacks any published methods specifically developed or validated for the environmental monitoring of this compound.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing perchloropteridine?

- Methodological Answer : Synthesis should follow validated protocols emphasizing purity and reproducibility. For novel compounds, provide detailed spectral data (e.g., NMR, IR, mass spectrometry) and elemental analysis. Experimental sections must include reagent quantities, reaction conditions, and purification steps to enable replication . Characterization of known compounds requires cross-referencing with literature data, while new compounds demand crystallographic or chromatographic validation (e.g., HPLC purity >95%) .

Q. Which analytical techniques are most effective for quantifying this compound in mixed matrices?

- Methodological Answer : Use high-resolution LC-MS/MS for trace quantification due to its specificity and sensitivity. Calibration curves should span expected concentration ranges (e.g., 0.1–100 µg/mL) with R² >0.98. Validate methods using spiked recovery experiments (85–115% recovery) and include internal standards (e.g., deuterated analogs) to correct matrix effects .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews to aggregate and assess in vitro/in vivo studies . Use meta-regression to identify confounding variables (e.g., dosage, exposure duration). For example, discrepancies in apoptosis induction might arise from cell line variability (HeLa vs. HEK293); address this by replicating experiments under standardized conditions (e.g., ISO 9001-compliant labs) .

Q. What strategies optimize in vivo models for studying this compound’s neurotoxic effects?

- Methodological Answer : Use double-blind, randomized controlled trials (RCTs) in rodents, with sample sizes calculated via power analysis (α=0.05, β=0.2). Monitor biomarkers like GFAP (glial activation) and TNF-α (inflammation) longitudinally. Include sham controls and validate findings with histopathology .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and blood-brain barrier penetration. For instance, if in vitro IC₅₀ is 10 nM but in vivo ED₅₀ is 100 mg/kg, evaluate metabolic stability (e.g., microsomal half-life) and protein binding. Use allometric scaling to bridge gaps between models .

Q. What computational approaches enhance mechanistic studies of this compound’s reactivity?

- Methodological Answer : Combine DFT (density functional theory) calculations with molecular dynamics simulations to predict reaction pathways. Validate with experimental kinetics (e.g., Arrhenius plots). For example, simulate chlorination kinetics in aqueous environments and compare with empirical rate constants .

Data Analysis and Reproducibility

Q. What statistical frameworks are robust for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) for dose-response curves. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test (α=0.05) and justify exclusions. Share raw data in repositories like Figshare to enable reanalysis .

Q. How can researchers ensure longitudinal stability of this compound in storage?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and identify breakdown products with LC-QTOF. Store samples in amber vials at -80°C with desiccants, and validate stability every 6 months .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.